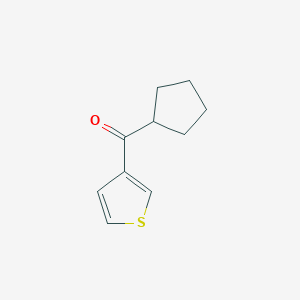

Cyclopentyl 3-thienyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl(thiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c11-10(8-3-1-2-4-8)9-5-6-12-7-9/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKPSXSPBNZDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641865 | |

| Record name | Cyclopentyl(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-72-7 | |

| Record name | Cyclopentyl(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclopentyl 3-Thienyl Ketone: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

Introduction: Unveiling a Versatile Heterocyclic Ketone

Cyclopentyl 3-thienyl ketone, a molecule featuring a five-membered cyclopentyl ring linked to the 3-position of a thiophene nucleus through a carbonyl group, represents a significant scaffold in the landscape of medicinal chemistry and materials science. The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and enhance biological activity through various molecular interactions.[1][2][3] The incorporation of a cyclopentyl moiety introduces a lipophilic and conformationally restricted element, which can be pivotal for optimizing receptor binding and pharmacokinetic profiles.[4]

This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, and potential applications of this compound. It is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the strategic importance of this compound.

Strategic Synthesis: Achieving Regioselective 3-Acylation of the Thiophene Ring

The primary challenge in the synthesis of this compound lies in achieving regioselective acylation at the 3-position of the thiophene ring. Direct Friedel-Crafts acylation of unsubstituted thiophene predominantly yields the 2-acyl isomer due to the higher stability of the cationic intermediate formed during electrophilic attack at the α-position.[5] Therefore, a strategic approach commencing with a 3-substituted thiophene derivative is imperative to ensure the desired regioselectivity.

Grignard Reagent-Based Synthesis from 3-Bromothiophene

A robust and widely applicable method for the synthesis of this compound involves the use of a Grignard reagent derived from 3-bromothiophene. This multi-step process offers excellent control over the regiochemistry.[6][7]

Experimental Protocol: Grignard-based Synthesis

Step 1: Formation of 3-Thienylmagnesium Bromide

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, and all glassware is thoroughly dried to preclude moisture. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Magnesium turnings are placed in the flask, and a small crystal of iodine can be added as an initiator. A solution of 3-bromothiophene in a dry ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, is prepared.[8]

-

Grignard Reagent Formation: A small portion of the 3-bromothiophene solution is added to the magnesium turnings. The reaction is initiated, often evidenced by a gentle reflux or a change in color. Once initiated, the remaining 3-bromothiophene solution is added dropwise at a rate that maintains a controlled reflux. After the addition is complete, the mixture is typically stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent, 3-thienylmagnesium bromide.

Step 2: Acylation with Cyclopentanecarbonyl Chloride

-

Reagent Preparation: A solution of cyclopentanecarbonyl chloride in a dry ethereal solvent is prepared in the dropping funnel.

-

Acylation Reaction: The solution of cyclopentanecarbonyl chloride is added dropwise to the freshly prepared 3-thienylmagnesium bromide solution, typically at a low temperature (e.g., 0 °C or below) to control the reactivity and minimize side reactions.[9]

-

Reaction Quench and Work-up: After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product, this compound, is then purified using techniques such as vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; therefore, maintaining an inert atmosphere is crucial to prevent their decomposition and ensure a high yield.

-

Dry Solvents: The use of anhydrous solvents is essential as any trace of water will protonate and destroy the Grignard reagent.

-

Controlled Addition: The dropwise addition of reagents, particularly during the acylation step, helps to manage the exothermic nature of the reaction and prevent the formation of byproducts.

-

Low-Temperature Acylation: Performing the acylation at low temperatures minimizes the risk of the Grignard reagent adding to the newly formed ketone, which would lead to the formation of a tertiary alcohol.[10]

Visualizing the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies: Cross-Coupling Reactions

Modern cross-coupling methodologies, such as Suzuki and Negishi reactions, offer alternative pathways to this compound, particularly when functional group tolerance is a key consideration.

-

Suzuki Coupling: This would involve the palladium-catalyzed reaction of a 3-thienylboronic acid or ester with cyclopentanecarbonyl chloride. The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[11][12][13]

-

Negishi Coupling: This reaction would utilize a 3-thienylzinc halide, which is then coupled with cyclopentanecarbonyl chloride in the presence of a palladium or nickel catalyst. Negishi couplings are often highly efficient and can proceed under mild conditions.[14][15][16]

These cross-coupling reactions provide valuable alternatives to the classical Grignard approach, especially in the context of complex molecule synthesis where sensitive functional groups might be present.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably estimated based on analogous compounds such as 3-acetylthiophene and other aryl ketones.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Rationale/Reference |

| Molecular Formula | C₁₀H₁₂OS | - |

| Molecular Weight | 180.27 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on the properties of similar ketones.[7] |

| Boiling Point | > 200 °C at atmospheric pressure | Higher than 3-acetylthiophene (210 °C) due to increased molecular weight.[17] |

| Melting Point | < 25 °C | Likely a liquid at room temperature, similar to many alkyl aryl ketones. |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, diethyl ether); Insoluble in water. | Typical for organic ketones of this size. |

Spectroscopic Characterization:

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Thiophene Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm). - Cyclopentyl Protons: A multiplet for the methine proton adjacent to the carbonyl (~3.0-3.5 ppm) and multiplets for the methylene protons (~1.5-2.0 ppm). |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (~195-205 ppm). - Thiophene Carbons: Signals in the aromatic region (~125-145 ppm). - Cyclopentyl Carbons: Signals in the aliphatic region (~25-50 ppm). |

| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band in the region of 1660-1680 cm⁻¹, characteristic of an aryl ketone.[18] - C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A prominent peak at m/z = 180. - Key Fragmentation Patterns: Alpha-cleavage on either side of the carbonyl group, leading to fragments corresponding to the cyclopentyl cation (m/z = 69) and the 3-thienoyl cation (m/z = 111). |

Visualizing the Logical Relationship in Spectroscopic Analysis:

Caption: Logical workflow for structural elucidation via spectroscopy.

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents due to the established importance of both the thiophene and cyclopentyl moieties in medicinal chemistry.

The Thiophene Moiety as a Privileged Scaffold:

The thiophene ring is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.[1] Its presence in a molecule can:

-

Enhance Biological Activity: The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets.[1]

-

Modulate Physicochemical Properties: The thiophene ring can influence a molecule's solubility, lipophilicity, and metabolic stability.

-

Serve as a Bioisostere: It is often used as a bioisosteric replacement for a phenyl ring, offering similar steric and electronic properties while potentially improving the pharmacokinetic profile.

The Role of the Cyclopentyl Group:

The cyclopentyl group, being a saturated carbocycle, introduces several advantageous features:

-

Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

-

Conformational Rigidity: Compared to a linear alkyl chain, the cyclopentyl ring has a more defined three-dimensional shape, which can lead to higher binding affinity and selectivity for a target receptor.[4]

-

Metabolic Stability: The cyclic structure can be more resistant to metabolic degradation compared to acyclic analogues.

Potential Therapeutic Areas:

Given the wide range of biological activities associated with thiophene derivatives, compounds derived from this compound could be explored for various therapeutic applications, including:

-

Anticancer Agents: Many thiophene-containing compounds exhibit cytotoxic activity against various cancer cell lines.[19]

-

Anti-inflammatory Drugs: The thiophene nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Thiophene derivatives have shown promise as antibacterial and antifungal agents.[2]

-

Central Nervous System (CNS) Disorders: The structural similarity of some thiophene derivatives to neurotransmitters suggests their potential in treating CNS disorders.

Conclusion

This compound is a versatile and strategically important molecule with significant potential in medicinal chemistry and materials science. While its synthesis requires careful control of regioselectivity, established methods utilizing Grignard reagents or modern cross-coupling reactions provide reliable access to this valuable scaffold. The combination of the electronically rich thiophene ring and the conformationally constrained cyclopentyl group makes this ketone an attractive starting point for the design and synthesis of novel bioactive compounds. Further exploration of the chemical space around this core structure is likely to yield new and potent therapeutic agents.

References

- CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents. (n.d.).

- CN102690255B - Preparation method of 3-acetylthiophene - Google Patents. (n.d.).

-

The Grignard Reaction. (n.d.). Retrieved January 17, 2026, from [Link]

-

3-bromothiophene - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

-

Grignard Reactions in Cyclopentyl Methyl Ether - ResearchGate. (2016). European Journal of Organic Chemistry, 2016(10), 1846-1850. [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. (2018). Journal of Heterocyclic Chemistry, 55(10), 2346-2353. [Link]

-

Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with a Rotating Disk of Magnesium - MIT. (1976). Journal of the American Chemical Society, 98(22), 6917-6922. [Link]

-

1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) Thiophene: the molecule of diverse medicinal importance - ResearchGate. (2018). Journal of Drug Delivery and Therapeutics, 8(4), 14-19. [Link]

-

Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis - ResearchGate. (2020). Angewandte Chemie International Edition, 59(35), 14816-14840. [Link]

-

Cyclopentenone synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

Negishi Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols - SciSpace. (1964). Acta Chemica Scandinavica, 18, 1209-1222. [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2015). Molecules, 20(8), 14339-14365. [Link]

-

Negishi coupling - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. (n.d.). Retrieved January 17, 2026, from [Link]

-

Solved IR,CNMR,PNMR spectra of ketone| Cyclopentanone|#CSIR #NEET#CSS - YouTube. (2023, July 18). Retrieved January 17, 2026, from [Link]

-

A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC - NIH. (2022). Journal of the American Chemical Society, 144(10), 4429-4438. [Link]

- CN108929306B - Preparation method of 3-bromothiophene - Google Patents. (n.d.).

-

Synthesis of Thienothiophenes - Encyclopedia.pub. (2021). Organics, 2(1), 29-41. [Link]

-

Synthesis of regioblock copolythiophene by Negishi catalyst-transfer polycondensation using tBu2Zn·2LiCl - Polymer Chemistry (RSC Publishing). (2015). Polymer Chemistry, 6(35), 6334-6342. [Link]

-

Pharmacological Activities and Therapeutic Potential of Novel Drug Derivatives - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2022, February 24). Retrieved January 17, 2026, from [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - ResearchGate. (2018). Journal of Heterocyclic Chemistry, 55(10), 2346-2353. [Link]

-

3-acetyl thiophene, 1468-83-3 - The Good Scents Company. (n.d.). Retrieved January 17, 2026, from [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015, November 11). Retrieved January 17, 2026, from [Link]

-

Spectroscopy of Aldehydes and Ketones - Oregon State University. (n.d.). Retrieved January 17, 2026, from [Link]

- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (2011). Der Pharma Chemica, 3(3), 299-310.

-

Synthesis of regioblock copolythiophene by Negishi catalyst-Transfer polycondensation using :TBu2Zn·2LiCl | Request PDF - ResearchGate. (2015). Retrieved January 17, 2026, from [Link]

- WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes - Google Patents. (n.d.).

-

The Potential of the Cyclotide Scaffold for Drug Development - PubMed - NIH. (2019). Biomedicines, 7(2), 31. [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed. (2021). Current Organic Synthesis, 18(6), 565-576. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Journal of Population Therapeutics and Clinical Pharmacology, 30(17), e119-e131. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Negishi Coupling [organic-chemistry.org]

- 15. Negishi coupling - Wikipedia [en.wikipedia.org]

- 16. Synthesis of regioblock copolythiophene by Negishi catalyst-transfer polycondensation using tBu2Zn·2LiCl - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. 3-acetyl thiophene, 1468-83-3 [thegoodscentscompany.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyclopentyl 3-thienyl ketone: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl 3-thienyl ketone, a nuanced heterocyclic ketone, is a molecule of growing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which marries a five-membered cyclopentyl ring with a 3-thienyl moiety, offers a unique combination of lipophilicity and aromaticity. The thiophene ring, a well-known bioisostere of the benzene ring, imparts distinct physicochemical properties that are advantageous in the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for this compound, offering a foundational resource for researchers engaged in its study and application.

Molecular Structure and Physicochemical Properties

This compound, with the chemical name cyclopentyl(thiophen-3-yl)methanone, is a structurally distinct isomer of the more commonly referenced Cyclopentyl 2-thienyl ketone. The positioning of the cyclopentyl ketone group at the 3-position of the thiophene ring significantly influences its electronic distribution and steric profile, thereby affecting its reactivity and biological interactions.

| Property | Value | Reference(s) |

| CAS Number | 898771-72-7 | [][4] |

| Molecular Formula | C₁₀H₁₂OS | [5] |

| Molecular Weight | 180.27 g/mol | [5] |

| Synonyms | cyclopentyl(thiophen-3-yl)methanone | [5] |

A comprehensive search for experimental boiling point, melting point, and density specific to this compound did not yield definitive results. Researchers should consider experimental determination for specific applications.

Synthesis and Methodologies

The primary synthetic route to this compound is anticipated to be the Friedel-Crafts acylation of thiophene with cyclopentanecarbonyl chloride. However, a critical consideration in this reaction is the regioselectivity of acylation on the thiophene ring.

The Challenge of Regioselectivity in Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of unsubstituted thiophene typically favors substitution at the 2-position due to the higher stability of the cationic intermediate formed during the electrophilic attack. To achieve the desired 3-substituted product, a regioselective synthetic strategy is imperative.

Conceptual Synthetic Workflow

A plausible synthetic approach for this compound is outlined below. This protocol is based on established principles of Friedel-Crafts acylation with a focus on directing the substitution to the 3-position.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 898771-72-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chiralen.com [chiralen.com]

Spectroscopic Profile of Cyclopentyl 3-thienyl ketone: A Technical Guide for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for Cyclopentyl 3-thienyl ketone, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The following sections elucidate the structural features of this compound through the lens of modern spectroscopic techniques, providing both predicted data based on established principles and detailed experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound is a bicyclic aromatic ketone. Its structure, comprising a cyclopentyl ring and a 3-substituted thiophene ring linked by a carbonyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and the study of its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the thiophene and cyclopentyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromaticity of the thiophene ring.[2]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet of doublets | 1H | H2 (Thiophene) |

| ~7.55 | Doublet of doublets | 1H | H5 (Thiophene) |

| ~7.30 | Doublet of doublets | 1H | H4 (Thiophene) |

| ~3.60 | Quintet | 1H | Hα (Cyclopentyl) |

| ~1.90 - 1.60 | Multiplet | 8H | Hβ, Hγ (Cyclopentyl) |

Causality Behind Predictions: The protons on the thiophene ring are expected to appear in the aromatic region (7.0-8.5 ppm). H2, being ortho to the electron-withdrawing carbonyl group, will be the most deshielded. The cyclopentyl proton alpha to the carbonyl (Hα) is also deshielded and is expected to show a quintet splitting pattern due to coupling with the four adjacent Hβ protons. The remaining cyclopentyl protons will appear as complex multiplets in the aliphatic region.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The carbonyl carbon is a key diagnostic signal, appearing at a significantly downfield chemical shift.[3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C=O (Ketone) |

| ~140.0 | C3 (Thiophene) |

| ~135.0 | C2 (Thiophene) |

| ~128.0 | C5 (Thiophene) |

| ~126.0 | C4 (Thiophene) |

| ~52.0 | Cα (Cyclopentyl) |

| ~30.0 | Cβ (Cyclopentyl) |

| ~26.0 | Cγ (Cyclopentyl) |

Causality Behind Predictions: The ketone carbonyl carbon typically resonates in the 190-220 ppm range.[3] The carbons of the thiophene ring will appear in the aromatic region, with their specific shifts influenced by the acyl substituent. The C3 carbon, directly attached to the carbonyl, will be significantly affected. The cyclopentyl carbons will be found in the aliphatic region, with the Cα carbon being the most downfield due to the proximity of the carbonyl group.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]

Predicted IR Absorption Frequencies:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch (Thiophene) |

| ~2960, ~2870 | Strong | Aliphatic C-H stretch (Cyclopentyl) |

| ~1665 | Strong | C=O stretch (Conjugated Ketone) |

| ~1520, ~1410 | Medium-Strong | C=C stretch (Thiophene ring) |

| ~1450 | Medium | CH₂ bend (Cyclopentyl) |

Causality Behind Predictions: The most prominent peak in the IR spectrum is expected to be the strong absorption of the carbonyl (C=O) group. Its position at ~1665 cm⁻¹ is indicative of a ketone conjugated with an aromatic ring, which lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[5][6] The spectrum will also feature characteristic C-H stretching vibrations for both the aromatic thiophene ring and the aliphatic cyclopentyl group, as well as C=C stretching vibrations from the thiophene ring.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.[1]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 111 | [M - C₅H₉]⁺ (Thienoyl cation) |

| 83 | [C₅H₃S]⁺ |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

Causality Behind Predictions: Upon electron ionization, this compound is expected to form a stable molecular ion peak at m/z 180. The primary fragmentation pathway is likely to be alpha-cleavage, breaking the bond between the carbonyl group and the cyclopentyl ring.[7][8] This will result in a prominent peak for the thienoyl cation at m/z 111 and a peak for the cyclopentyl cation at m/z 69. Further fragmentation of the thiophene ring can also be expected.[7]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

IR Spectroscopy: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid or dissolved solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition

-

NMR Spectroscopy:

-

Instrument: A 500 MHz NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a spectral width of 12 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16-32 scans are sufficient.

-

¹³C NMR: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.[2]

-

-

IR Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters: Scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Mass Spectrometry:

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Parameters: Use a standard electron energy of 70 eV. Acquire the spectrum over a mass range of m/z 40-400.

-

Visualization of Molecular Structure and Fragmentation

Caption: Molecular structure of this compound.

Caption: Primary fragmentation pathway of this compound in EI-MS.

References

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. [Link]

-

GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]

-

The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Oxford Academic. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Substituent Effects in Thiophene Compounds. III. 1H NMR and IR Studies in Methyl [trans-β-(Substituted 2-thienyl)acrylate]s. Oxford Academic. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Supplementary Information. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

-

The infrared spectra for three compounds are provided. Each compound has one or more of the following functional groups: conjugated ketone, ester, amide, nitrile, and alkyne. Determine the functional group(s) in each compound. Pearson+. [Link]

-

Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

-

IR Spectroscopy Tutorial: Ketones. University of Calgary. [Link]

-

An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Sci-Hub. [Link]

-

A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

-

Spectrometric Identification Of Organic Compounds Solutions Manual. graduation.escoffier.edu. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

-

The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]

-

Approximate 1H and 13C NMR Shifts. Scribd. [Link]

-

Experiment #16 – Introduction to IR and NMR Spectroscopy. Moorpark College. [Link]

-

C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr. Doc Brown's Chemistry. [Link]

-

Correlation between 1H and 13C shifts - coincidence or not? Chemistry Stack Exchange. [Link]

Sources

- 1. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. GCMS Section 6.11.3 [people.whitman.edu]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

An In-Depth Technical Guide to the Solubility and Stability of Cyclopentyl 3-Thienyl Ketone

Foreword: Navigating the Data Landscape for Novel Compounds

In the realm of drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. For Cyclopentyl 3-thienyl ketone, a molecule of interest for its potential applications, a comprehensive dataset on solubility and stability is not yet publicly available. This guide, therefore, serves a dual purpose: to collate the available information on closely related analogs and to provide a robust framework of experimental protocols for researchers to determine these critical parameters. As Senior Application Scientists, we often encounter such data-scarce scenarios. Our objective is to empower fellow researchers with the foundational knowledge and practical methodologies to characterize novel chemical entities with scientific rigor.

This document is structured to provide a logical progression from theoretical considerations to practical, step-by-step experimental guidance. We will begin by examining the structural attributes of this compound and how they are predicted to influence its solubility. We will then delve into a comprehensive discussion on its likely stability profile, proposing potential degradation pathways based on established ketone chemistry. Crucially, this guide provides detailed experimental workflows for both solubility and stability assessment, complete with data interpretation insights.

Physicochemical Profile of this compound

While specific experimental data for this compound is limited, we can infer certain properties from its structural analogue, Cyclopentyl 2-thienyl ketone, and general chemical principles.

Table 1: Predicted and Analog-Based Physicochemical Properties

| Property | Value/Prediction | Source/Rationale |

| Molecular Formula | C₁₀H₁₂OS | Calculated |

| Molecular Weight | 180.27 g/mol | Calculated |

| Appearance | Likely a white to pale yellow solid or liquid | Based on related compounds like Cyclobutyl 3-thienyl ketone.[1] |

| Boiling Point | ~128-129 °C @ 7 Torr (for 2-isomer) | Data for Cyclopentyl-2-thienylmethanone.[2] |

| Density | ~1.1378 g/cm³ @ 20 °C (for 2-isomer) | Data for Cyclopentyl-2-thienylmethanone.[2] |

| LogP (o/w) | Predicted to be in the range of 2-3 | Estimation based on structural similarity to other ketones. |

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical determinant of its biological activity and formulation potential. The structure of this compound, with its lipophilic cyclopentyl and thiophene rings and a polar ketone group, suggests a nuanced solubility profile.

Theoretical Solubility Considerations

The molecule's overall character is moderately lipophilic. Therefore, it is expected to exhibit good solubility in a range of organic solvents. Its solubility in aqueous media is predicted to be low, a common characteristic for molecules with a significant hydrocarbon framework. The ketone functional group can act as a hydrogen bond acceptor, potentially affording some solubility in polar protic solvents.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is essential. The following protocol outlines a robust method for quantitative solubility assessment.

Protocol 1: Equilibrium Solubility Determination by HPLC

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and a relevant non-polar solvent like hexane).

-

Ensure a solid excess is visible in each vial.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant from each vial, taking care not to disturb the solid.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by injecting the standard solutions into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis at an appropriate wavelength).

-

Inject the filtered supernatant samples into the HPLC system under the same conditions.

-

Determine the concentration of this compound in each sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in mg/mL or µg/mL for each solvent.

-

Diagram 1: Workflow for Solubility Determination

Caption: A streamlined workflow for determining the equilibrium solubility of this compound.

Chemical Stability: Insights and Investigation

The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo performance. For this compound, potential degradation pathways should be investigated under various stress conditions.

Predicted Degradation Pathways

Ketones are generally stable compounds; however, they can undergo degradation under certain conditions. For this compound, the following pathways are plausible:

-

Oxidation: The ketone group itself is relatively resistant to oxidation, but the thiophene ring can be susceptible to oxidation, potentially leading to the formation of sulfoxides or sulfones.

-

Photodegradation: Aromatic ketones can be susceptible to photodegradation upon exposure to UV light. This can involve complex radical-mediated pathways.

-

Hydrolysis: While the ketone group is stable to hydrolysis, if there are susceptible functional groups introduced in subsequent derivatization, this could become a factor.

Diagram 2: Potential Degradation Pathway - Thiophene Oxidation

Caption: A potential oxidative degradation pathway of the thiophene ring in this compound.

Forced Degradation Studies

To systematically evaluate the stability of this compound, forced degradation studies are essential. These studies expose the compound to stress conditions to identify potential degradation products and pathways.

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C).

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

-

Control: Keep a sample of the stock solution at room temperature, protected from light.

-

-

Time Points:

-

Analyze samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

-

Analysis by HPLC-MS:

-

Inject the samples into an HPLC-MS system. The HPLC will separate the parent compound from its degradation products, and the mass spectrometer will help in identifying the mass of the degradation products.

-

Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each condition.

-

Propose structures for the major degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometer.

-

Concluding Remarks for the Research Professional

The successful development of any new chemical entity, such as this compound, hinges on a meticulous and early characterization of its fundamental properties. While direct, published data on the solubility and stability of this specific molecule is currently sparse, this guide provides the necessary theoretical framework and practical, validated protocols to empower researchers to fill this knowledge gap. By systematically applying the described methodologies, drug development professionals can generate the robust data packages required for informed decision-making in lead optimization, formulation development, and preclinical assessment. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this compound and related compounds.

References

-

CAS Common Chemistry. (n.d.). Cyclopentyl-2-thienylmethanone. Retrieved from [Link]

Sources

Harnessing the Potential of Cyclopentyl 3-thienyl ketone: A Technical Guide for Advanced Research Applications

Abstract

The thiophene moiety is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved therapeutics.[1] This technical guide delves into the untapped research potential of Cyclopentyl 3-thienyl ketone, a structurally intriguing yet underexplored molecule. While its isomer, Cyclopentyl 2-thienyl ketone, is a well-documented precursor in the synthesis of the anesthetic tiletamine, the 3-thienyl variant presents a unique electronic and steric profile that warrants investigation.[2][3][4][5] This document provides a comprehensive overview of the compound's characteristics and outlines a series of potential research applications, complete with detailed experimental workflows. By leveraging the known bioactivities of related thienyl derivatives, we propose novel avenues for the development of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics, positioning this compound as a valuable building block in modern drug discovery.

Introduction to this compound: A Molecule of Latent Potential

This compound, with the CAS number 898771-72-7, is a ketone derivative characterized by a cyclopentyl ring and a thiophene ring linked via a carbonyl group. The placement of the cyclopentylcarbonyl substituent at the 3-position of the thiophene ring distinguishes it from its more studied 2-substituted isomer. This seemingly subtle structural difference can significantly impact the molecule's reactivity, conformational preferences, and ultimately, its interaction with biological targets.

| Property | Value | Source |

| CAS Number | 898771-72-7 | ChemSrc[6] |

| Molecular Formula | C10H12OS | ChemSrc[6] |

| Molecular Weight | 180.267 g/mol | ChemSrc[6] |

The thiophene ring itself is a bioisostere of the benzene ring and is known to engage in various non-covalent interactions within protein binding pockets, including hydrogen bonding and π-stacking. The cyclopentyl group adds a lipophilic character to the molecule, which can be crucial for membrane permeability and hydrophobic interactions with target proteins. The strategic combination of these two moieties in this compound makes it an attractive starting point for the synthesis of novel bioactive compounds.

The Isomeric Precedent: Cyclopentyl 2-thienyl ketone in Tiletamine Synthesis

To appreciate the synthetic utility of the thienyl ketone scaffold, it is instructive to examine its well-documented isomer, Cyclopentyl 2-thienyl ketone. This compound is a key intermediate in the industrial synthesis of tiletamine, a dissociative anesthetic.[2][3] The synthesis typically involves a Friedel-Crafts acylation of thiophene with cyclopentanecarboxylic acid or its acid chloride.[5] The resulting ketone then undergoes a series of reactions, including halogenation, amination, and rearrangement, to yield tiletamine.[2][3][4][7]

Caption: Synthetic pathway of Tiletamine from Cyclopentyl 2-thienyl ketone.

This established synthetic route highlights the reactivity of the cyclopentyl thienyl ketone core and provides a foundation for envisioning the derivatization of the 3-thienyl isomer for novel therapeutic purposes.

Proposed Research Application I: A Scaffold for Novel Kinase Inhibitors

Protein kinases are a major class of drug targets, and their inhibitors have revolutionized the treatment of various diseases, particularly cancer.[8] Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the enzyme.[9][10] The thiophene ring, with its potential for hydrogen bonding and aromatic interactions, is an excellent candidate for such a core.[8][9]

Rationale

We hypothesize that the this compound scaffold can be elaborated to generate potent and selective kinase inhibitors. The 3-substituted pattern offers a different vector for substituent placement compared to the 2-substituted thiophenes, potentially allowing for novel interactions with the kinase hinge region and surrounding hydrophobic pockets.

Sources

- 1. scielo.org.za [scielo.org.za]

- 2. Buy Tiletamine (EVT-285339) | 14176-49-9 [evitachem.com]

- 3. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 4. WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google Patents [patents.google.com]

- 5. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wjgnet.com [wjgnet.com]

- 10. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to the Biological Activity Screening of Cyclopentyl 3-thienyl ketone: From Primary Hits to Mechanistic Insights

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the initial biological activity screening of the novel small molecule, Cyclopentyl 3-thienyl ketone. Designed for researchers in drug discovery and medicinal chemistry, this document provides a rationale-driven framework for efficiently evaluating the compound's potential as an antimicrobial, anticancer, and antioxidant agent. We move beyond mere protocol recitation to explain the causality behind experimental choices, emphasizing the integration of primary screening with secondary, mechanism-of-action studies and early ADMET profiling. The guide furnishes detailed, step-by-step protocols for robust in vitro assays, templates for data presentation, and a decision-making workflow to advance promising candidates. Our approach is grounded in established scientific principles to ensure the generation of reliable, reproducible data, thereby accelerating the journey from a novel chemical entity to a validated lead compound.

Introduction: Rationale for Screening this compound

The discovery of novel therapeutic agents is a cornerstone of modern medicine, yet the process is fraught with high attrition rates.[1] A critical early step is the broad, systematic screening of new chemical entities (NCEs) to identify potential biological activities.[2][3] This guide focuses on a strategic approach to screening this compound, a compound featuring a thiophene ring—a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties, including antimicrobial and anticancer effects.[4][5][6] The presence of the cyclopentyl ketone moiety adds a distinct lipophilic and structural character that warrants investigation.

The objective of this guide is not simply to test a compound, but to build a decision-making framework. We will employ a tiered screening cascade:

-

Tier 1 (Primary Screening): Broad, cost-effective assays to identify any significant biological "hits" across key therapeutic areas.

-

Tier 2 (Secondary & Mechanistic Screening): More complex, targeted assays to confirm primary hits and begin elucidating the mechanism of action (MoA).[7]

-

Early ADMET Profiling: Concurrent or subsequent evaluation of drug-like properties to filter out candidates with unfavorable pharmacokinetic profiles early, saving significant time and resources.[8][9][10]

This structured workflow ensures that resources are focused on the most promising avenues and that decisions are based on a holistic view of the compound's potential.

Compound Management: The Foundation of Reliable Data

Before commencing any biological assay, the integrity of the test compound must be assured. The this compound sample should be of high purity (ideally >95%), confirmed by analytical methods such as NMR, LC-MS, and elemental analysis.

Protocol for Stock Solution Preparation:

-

Primary Stock: Accurately weigh the compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 50 mM). DMSO is chosen for its ability to dissolve a wide range of organic compounds.

-

Aliquoting & Storage: Aliquot the primary stock into small-volume, single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.

-

Working Solutions: For each experiment, thaw a fresh aliquot and prepare intermediate or working solutions by diluting the stock in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in the assay is non-toxic to the cells or microorganisms (typically ≤0.5%).

Tier 1: The Primary Screening Cascade

The initial screening phase is designed to cast a wide net, efficiently testing for activity in major areas of unmet medical need.

Anticancer Cytotoxicity Screening

Rationale & Principle: The first step in evaluating anticancer potential is to determine a compound's ability to inhibit the growth of or kill cancer cells. The Sulforhodamine B (SRB) assay is a robust and reproducible colorimetric method that measures cellular protein content, which is proportional to the number of viable cells.[11][12] It is often recommended over other assays due to the stability of the end-point and its insensitivity to metabolic interference from test compounds.[11]

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 to 100 µM). Add 10 µL of each concentration to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization & Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake for 5-10 minutes. Measure the optical density (OD) at 510 nm using a microplate reader.

-

Calculate the percentage growth inhibition relative to the vehicle control.

-

Plot the percentage inhibition against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell growth by 50%.[13]

Table 1: Illustrative Cytotoxicity Data for this compound

| Cell Line | Tissue of Origin | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 15.2 | 0.8 |

| A549 | Lung Carcinoma | 28.5 | 1.2 |

| HCT116 | Colorectal Carcinoma | 9.8 | 0.5 |

Antimicrobial Activity Screening

Rationale & Principle: The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[14] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

-

Microorganism Preparation: Prepare standardized inocula of test organisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (fungus)) to a final concentration of ~5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the microbial inoculum to each well.

-

Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic (e.g., Ampicillin for bacteria, Amphotericin B for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Readout: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the OD at 600 nm.

The primary result is the MIC value. A lower MIC indicates higher potency.

Table 2: Illustrative Antimicrobial Activity (MIC) of this compound

| Organism | Type | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

|---|---|---|---|

| S. aureus ATCC 29213 | Gram-positive | 16 | Ampicillin: 0.25 |

| E. coli ATCC 25922 | Gram-negative | >128 | Ampicillin: 4 |

| C. albicans ATCC 90028 | Fungus | 64 | Amphotericin B: 0.5 |

Antioxidant Activity Screening

Rationale & Principle: Oxidative stress is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate a compound's ability to act as a free radical scavenger.[16][17] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant compound.[18]

-

Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Compound Dilution: Prepare serial dilutions of this compound in methanol in a 96-well plate.

-

Reaction: Add the DPPH solution to each well. Include a blank (methanol only) and a positive control (e.g., Ascorbic acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Readout: Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.

-

Determine the EC₅₀ value (the effective concentration to scavenge 50% of DPPH radicals).

Table 3: Illustrative Antioxidant Activity of this compound

| Assay | Compound EC₅₀ (µM) | Ascorbic Acid EC₅₀ (µM) |

|---|

| DPPH Scavenging | 85.4 | 12.1 |

Tier 2: Mechanistic Elucidation of Primary Hits

A "hit" from Tier 1 screening (e.g., an IC₅₀ < 20 µM in the cytotoxicity assay) is merely a starting point. Tier 2 assays are designed to validate the hit and probe its mechanism of action (MoA).

Scenario: A Cytotoxicity Hit is Identified If this compound shows potent activity against a cancer cell line (e.g., HCT116), a logical next step is to investigate how it inhibits cell growth.

Follow-up Assay: Cell Cycle Analysis

-

Principle: Many anticancer drugs function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing proliferation. Flow cytometry using a DNA-staining dye like propidium iodide can quantify the percentage of cells in each phase.

-

Hypothetical Outcome: Treatment with the compound leads to a significant accumulation of cells in the G2/M phase, suggesting it may interfere with microtubule dynamics or mitotic spindle formation, a mechanism shared by taxane drugs.[13]

Postulated Signaling Pathway Involvement Thiophene-containing molecules have been known to inhibit various protein kinases. A plausible hypothesis is that this compound could inhibit a kinase in a pro-proliferative signaling pathway, such as the MAPK/ERK pathway, leading to cell cycle arrest.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the compound.

Early ADMET Profiling: Screening for Drug-Like Properties

A potent compound is useless if it cannot reach its target in the body or is toxic. Early in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to de-risk candidates.[8][9][10] Up to 40% of drug candidates have failed in the past due to toxicity.[10]

Key In Vitro ADMET Assays to Consider:

-

Solubility: Determines how well the compound dissolves in aqueous solutions, impacting absorption.

-

Permeability (e.g., Caco-2 Assay): Predicts how well the compound is absorbed across the intestinal wall.[8]

-

Metabolic Stability (e.g., Liver Microsome Assay): Assesses how quickly the compound is broken down by metabolic enzymes (like Cytochrome P450s), which influences its half-life.[19]

-

Plasma Protein Binding: Measures the extent to which the compound binds to proteins in the blood, as only the unbound fraction is biologically active.[8]

-

Cytotoxicity in Normal Cells (e.g., against human fibroblasts): Establishes a therapeutic window by comparing toxicity in cancer vs. non-cancer cells.

Integrated Screening Strategy and Decision-Making

The entire screening process should be viewed as an integrated workflow designed to answer a key question: Does this compound have sufficient potential to warrant further investment?

Caption: Integrated workflow for biological activity screening.

Conclusion

This guide presents a logical and scientifically rigorous framework for the initial biological evaluation of this compound. By adopting a tiered approach that combines broad primary screening with targeted mechanistic studies and early ADMET profiling, researchers can make informed, data-driven decisions. This strategy maximizes the probability of identifying genuine therapeutic potential while minimizing the resources spent on compounds destined to fail. The ultimate goal is to efficiently translate a novel chemical structure into a viable starting point for a full-fledged drug discovery program.

References

-

Skehan, P., Storeng, R., Scudiero, D., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute. Available at: [Link]

-

IONTOX (2023). Importance of ADME and Toxicology Studies in Drug Discovery. IONTOX Website. Available at: [Link]

-

The Scientist (2020). The Importance of ADMET in Early Drug Discovery and Development. The Scientist Magazine. Available at: [Link]

-

Biobide (n.d.). What is an Inhibition Assay? Biobide Blog. Available at: [Link]

-

Bitesize Bio (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Available at: [Link]

-

Wang, L., Weng, J., Jia, X., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis. Available at: [Link]

-

BellBrook Labs (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs Website. Available at: [Link]

-

Chemi-Tek (2022). Importance of ADME/Tox in Early Drug Discovery. Chemi-Tek Blog. Available at: [Link]

-

Ciardi, M. (2015). In vitro Screening Systems. ResearchGate. Available at: [Link]

-

BioAgilytix (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix Website. Available at: [Link]

-

ResearchGate (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. ResearchGate. Available at: [Link]

-

Bhusal, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

-

Munteanu, I.G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants. Available at: [Link]

-

E3S Web of Conferences (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. Available at: [Link]

-

Chem Help ASAP (2023). functional in vitro assays for drug discovery. YouTube. Available at: [Link]

-

Noble Life Sciences (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

-

Brazilian Journal of Biology (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

-

Indian Journal of Pharmaceutical Sciences (2014). Evaluation of Some Medicinal Plants for their Antioxidant Properties. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Assay Guidance Manual (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

-

Journal of Universitas Airlangga (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. Available at: [Link]

-

BioIVT (n.d.). Enzyme Inhibition Studies. BioIVT. Available at: [Link]

-

Karolinska Institutet (2012). Unique screening method simplifies identification of novel drugs. Karolinska Institutet News. Available at: [Link]

-

PubMed (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. PubMed. Available at: [Link]

-

MDPI (2023). Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review. MDPI. Available at: [Link]

-

SciELO (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

-

Martins, A., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Marine Drugs. Available at: [Link]

-

O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents. Available at: [Link]

-

ResearchGate (n.d.). Antimicrobial activity of the synthesized compounds. ResearchGate. Available at: [Link]

-

Der Pharma Chemica (2016). Synthesis, antioxidant and antimicrobial activity of three new 2-styrylchromones and their analogues. Der Pharma Chemica. Available at: [Link]

-

South African Journal of Chemistry (2007). Thienyl-containing $-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. SciELO South Africa. Available at: [Link]

-

ResearchGate (2025). Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. ResearchGate. Available at: [Link]

-

Impact Factor (2022). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. Available at: [Link]

-

ResearchGate (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Available at: [Link]

-

MDPI (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. Available at: [Link]

-

MDPI (2023). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. Available at: [Link]

-

Cellular and Molecular Biology (2017). Biological activities of Eremurus persicus essential oil. Cellular and Molecular Biology. Available at: [Link]

-

MDPI (2020). Biological Activity and Applications of Natural Compounds. MDPI Books. Available at: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. impactfactor.org [impactfactor.org]

- 6. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents [mdpi.com]

- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 9. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]

- 10. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 11. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 18. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bioivt.com [bioivt.com]

The Emerging Role of Cyclopentyl 3-Thienyl Ketone in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Cyclopentyl 3-Thienyl Ketone, a heterocyclic ketone with significant potential as a versatile building block in medicinal chemistry libraries. While direct literature on this specific molecule is nascent, this document synthesizes established principles of organic synthesis and medicinal chemistry to present its probable synthetic routes, physicochemical characteristics, and prospective applications in drug discovery. By examining the well-documented roles of its constituent moieties—the cyclopentyl group and the 3-thienyl ketone core—we can project its utility in developing novel therapeutic agents.

Strategic Importance in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows it to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 3-substituted thiophene motif, in particular, offers a distinct vector for chemical exploration compared to the more commonly synthesized 2-substituted isomers.

The cyclopentyl group is frequently incorporated into drug candidates to enhance their lipophilicity and metabolic stability.[2] As a bioisostere for other cyclic or linear alkyl groups, it can optimize a molecule's fit within a target's binding pocket, potentially improving potency and selectivity. The combination of these two moieties in this compound creates a scaffold with a desirable balance of aromatic and aliphatic character, making it an attractive starting point for the synthesis of new chemical entities.

Synthesis of this compound: A Prospective Analysis

Direct Friedel-Crafts acylation of thiophene with cyclopentanecarbonyl chloride predominantly yields the 2-substituted isomer due to the higher stability of the carbocation intermediate at the C2 position. Therefore, the regioselective synthesis of this compound necessitates alternative strategies. Below are two plausible and robust synthetic pathways.

Pathway A: Organolithium-Mediated Acylation

This approach leverages the generation of a nucleophilic 3-thienyllithium species from 3-bromothiophene, which then reacts with cyclopentanecarbonyl chloride.

Workflow for Organolithium-Mediated Synthesis

Caption: Proposed synthesis of this compound via a 3-thienyllithium intermediate.

Experimental Protocol:

-

Preparation of 3-Thienyllithium: To a solution of 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), cool the mixture to -78 °C. Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Acylation: To the freshly prepared 3-thienyllithium solution, add a solution of cyclopentanecarbonyl chloride (1.2 eq) in anhydrous THF dropwise at -78 °C.

-

Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway B: Grignard Reagent-Based Synthesis

An alternative route involves the preparation of a 3-thienyl Grignard reagent, which is then reacted with cyclopentanecarbonyl chloride. This method may offer advantages in terms of reagent availability and handling for large-scale synthesis.

Workflow for Grignard-Based Synthesis

Caption: Proposed synthesis of this compound using a 3-thienyl Grignard reagent.

Experimental Protocol:

-

Preparation of 3-Thienylmagnesium Bromide: In a flame-dried flask under an inert atmosphere, activate magnesium turnings (1.2 eq). Add a solution of 3-bromothiophene (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction. After the initial exothermic reaction subsides, reflux the mixture until the magnesium is consumed.

-

Acylation: Cool the Grignard solution to 0 °C and add a solution of cyclopentanecarbonyl chloride (1.1 eq) in anhydrous THF dropwise.

-

Work-up and Purification: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by vacuum distillation or column chromatography.

Physicochemical Properties and Characterization (Predicted)

While experimental data for this compound is not widely available, its physicochemical properties can be predicted based on its structure. These predictions are valuable for anticipating its behavior in biological systems and for designing synthetic and analytical protocols.

| Property | Predicted Value/Range | Significance in Drug Discovery |

| Molecular Weight | ~180.27 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| LogP | 2.5 - 3.5 | Indicates moderate lipophilicity, which is often favorable for cell membrane permeability. |

| Hydrogen Bond Donors | 0 | Lack of hydrogen bond donors can improve membrane permeability. |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | The carbonyl group can participate in hydrogen bonding with biological targets. |

| Polar Surface Area | ~17.07 Ų | Low polar surface area is generally associated with good blood-brain barrier penetration. |

Analytical Characterization:

-

¹H NMR: Expected signals would include multiplets for the cyclopentyl protons and characteristic signals for the protons on the 3-substituted thiophene ring.

-

¹³C NMR: A signal for the carbonyl carbon is expected in the range of 190-200 ppm, along with signals for the carbons of the cyclopentyl and thiophene rings.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch would be expected around 1660-1680 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would confirm its identity.

Prospective Medicinal Chemistry Applications

The this compound core is a promising scaffold for the development of a variety of therapeutic agents. The ketone functionality serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds.

Logical Relationship of the Core to Potential Therapeutic Targets

Caption: The central role of this compound in a drug discovery workflow.

Kinase Inhibitors

The thienyl group can act as a hinge-binding motif in kinase inhibitors, mimicking the adenine region of ATP. By modifying the cyclopentyl group and the ketone, it is possible to design potent and selective kinase inhibitors for oncology and inflammatory diseases.

GPCR Modulators

Derivatives of 3-aroylthiophenes have shown activity as allosteric enhancers of G protein-coupled receptors (GPCRs), such as the A₁ adenosine receptor.[3] The cyclopentyl group can be optimized to enhance binding to allosteric sites.